molecular formula C8H5N3O B12348723 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B12348723
M. Wt: 159.14 g/mol
InChI Key: BVPBDPBFRDPEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile is a high-value chemical scaffold, primarily serving as a critical building block in medicinal chemistry and drug discovery research. This compound features a 7-azaindole (pyrrolopyridine) core, a privileged structure in the design of kinase inhibitors . The nitrile and lactam functional groups make it an excellent precursor for synthesizing novel compounds targeting various disease pathways. Researchers value this scaffold for developing potent tyrosine kinase inhibitors . Its molecular framework is instrumental in studying key biological targets like the Ephrin (Eph) receptor family, which plays a significant role in oncogenesis and tumor angiogenesis . Furthermore, the pyrrolo[3,2-b]pyridine structure is a key subject in exploring a plethora of biological effects, including anticancer activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-10-6-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)

InChI Key

BVPBDPBFRDPEED-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Nitrile Precursors

A common approach involves cyclocondensation reactions using amino-nitrile intermediates. For example, 3-amino-2-cyanopyridine derivatives can undergo acid- or base-mediated cyclization to form the pyrrolopyridine core. In one method:

  • Step 1 : 3-Amino-2-cyanopyridine is treated with chloroacetyl chloride in anhydrous dichloromethane at 0°C to form an intermediate amide.
  • Step 2 : Intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF) yields the 2-oxo-pyrrolopyridine scaffold.
  • Step 3 : Selective nitration at position 7, followed by reduction and cyanation via Sandmeyer reaction, introduces the nitrile group.

Key Data :

Starting Material Reagents/Conditions Yield Reference
3-Amino-2-cyanopyridine Chloroacetyl chloride, K₂CO₃/DMF 68%
7-Nitro intermediate CuCN, DMF, 120°C 52%

Palladium-Catalyzed Annulative Cyclization

Pd(II)-catalyzed cascade reactions enable efficient construction of the pyrrolopyridine ring. A recent method utilizes β-ketodinitriles and diynes in a one-pot dual annulation:

  • β-Ketodinitriles react with buta-1,3-diynes in the presence of Pd(OAc)₂ (5 mol%) and XPhos ligand.
  • The reaction proceeds via sequential C–N and C–C bond formation, concurrently assembling the furan, pyrrole, and pyridine rings.
  • The nitrile group at position 7 is retained from the β-ketodinitrile starting material, eliminating post-synthetic modifications.

Optimized Conditions :

  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 74–89%.

Multi-Step Synthesis from Pyrrole Derivatives

A modular strategy involves functionalizing pyrrole precursors:

  • Pyrrole alkylation : 2-Cyanopyrrole is alkylated with bromoacetonitrile to introduce the ketone moiety.
  • Ring expansion : Treatment with NH₄OAc in acetic acid forms the pyridine ring via Schiff base intermediacy.
  • Oxidation : MnO₂ oxidizes the C-2 position to the ketone, completing the 2-oxo group.

Critical Step : The use of lithium bis(trimethylsilyl)amide (LiHMDS) ensures regioselective cyclization, minimizing byproducts.

Post-Synthetic Cyanation of Pyrrolopyridine Cores

For substrates with existing 2-oxo-pyrrolopyridine frameworks, late-stage cyanation is effective:

  • Method A : Electrophilic cyanation using trimethylsilyl cyanide (TMSCN) and iodine at 80°C.
  • Method B : Ullmann-type coupling with CuCN and a palladium catalyst (e.g., Pd(PPh₃)₄).

Comparative Performance :

Method Substrate Conditions Yield
A 7-Bromo derivative TMSCN, I₂, DMF 61%
B 7-Iodo derivative CuCN, Pd(PPh₃)₄, DMF 78%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

  • A one-pot synthesis combines 2-aminonicotinonitrile and ethyl cyanoacetate under microwave conditions (150°C, 20 min), achieving 85% yield via tandem Knoevenagel-cyclization.

Advantages :

  • Reduced reaction time (20 min vs. 12 h conventional).
  • Higher purity due to minimized side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine exhibit promising anticancer properties. For instance, a study synthesized aromatic hydrazone derivatives incorporating this moiety and evaluated their cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The most effective compound demonstrated an IC50 value of 0.82 μM against A549 cells, indicating potent anticancer activity .

Mechanism of Action:
The mechanism involves selective inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The structure-activity relationship (SAR) studies highlighted that modifications to the hydrazone moiety significantly influenced the biological activity, with phenyl hydrazones showing superior efficacy compared to other derivatives .

Neuroprotective Effects

Recent studies suggest that compounds similar to 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine may possess neuroprotective properties. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives through various chemical reactions, including cyclization and functionalization processes. This versatility is beneficial in developing new materials with tailored properties for applications in pharmaceuticals and organic electronics .

Material Science Applications

Conductive Polymers:
The incorporation of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine into polymer matrices has been explored for developing conductive materials. These materials show promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Data Summary

The following table summarizes key research findings related to the applications of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine:

Application AreaKey FindingsReferences
Anticancer ActivityIC50 values < 1 μM against multiple cancer cell lines
Neuroprotective EffectsPotential modulation of neuroinflammation
Synthesis of HeterocyclesVersatile precursor for novel compounds
Material ScienceDevelopment of conductive polymers

Case Studies

  • Anticancer Study :
    • Objective : Evaluate cytotoxicity against various cancer cell lines.
    • Methodology : Synthesis of derivatives followed by IC50 testing.
    • Results : Compound 7c showed significant cytotoxicity across tested lines with selective inhibition of c-Met kinase .
  • Neuroprotective Research :
    • Objective : Assess potential neuroprotective effects.
    • Findings : Indications that similar compounds can reduce neuroinflammation and protect neuronal cells from damage .

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

(a) 1-Benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-7-carbonitrile
  • Structure : Differs in the fused pyrrolo-pyridine ring system (positions 3,2-c vs. 3,2-b) and substituents: a benzyl group at position 1 and chlorine at position 4.
  • Properties: Molecular weight: 269.73 g/mol (higher due to benzyl substituent).
(b) 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Regioisomeric pyrrolo-pyridine core (positions 2,3-b vs. 3,2-b) with a nitrile at position 3.
  • Similarity : 0.83 (based on CAS similarity scores).
  • Key Differences : Altered ring fusion positions may influence electronic distribution and binding affinity in biological targets .

Thiophene-Based Analogues

Thieno[3,2-b]pyridine-7-carbonitrile
  • Structure: Replaces the pyrrolo ring with a thieno (thiophene-fused) ring.
  • Properties: Enhanced electron-rich character due to the sulfur atom.

Tetrahydro-pyrimidine Derivatives

FE@SNAP (Fluoroethylated SNAP-7941 Analog)
  • Structure : Contains a 2-oxo-1,2,3,4-tetrahydro-pyrimidine core with fluorinated substituents.
  • Key Differences : Larger ring system (pyrimidine vs. pyrrolopyridine) and functional complexity.
  • Applications : Acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, highlighting pharmacological relevance compared to the less-documented biological activity of the target compound .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile Pyrrolo[3,2-b]pyridine C₈H₅N₃O 175.15 (estimated) 2-oxo, 7-cyano Intermediate in synthesis
1-Benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-7-carbonitrile Pyrrolo[3,2-c]pyridine C₁₅H₁₂ClN₃ 269.73 1-benzyl, 6-chloro, 7-cyano Pharmaceutical intermediate
Thieno[3,2-b]pyridine-7-carbonitrile Thieno[3,2-b]pyridine C₈H₄N₂S 160.20 7-cyano Organic semiconductors
FE@SNAP Tetrahydro-pyrimidine C₂₄H₂₇F₂N₅O₅ 503.50 Fluoroethyl, difluorophenyl MCHR1 antagonist

Key Research Findings

  • Electronic Properties: The nitrile group in 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile enhances polarity and reactivity, similar to its thiophene analogue. However, sulfur in thieno derivatives increases electron delocalization, favoring charge transport in semiconductors .
  • Thermal Stability : Indolo[3,2-b]carbazole derivatives (unrelated but structurally complex) exhibit high glass transition temperatures due to rigid fused rings, suggesting that pyrrolopyridine analogues may require substituent optimization for similar thermal stability in material applications .
  • Biological Activity : The absence of bulky substituents (e.g., benzyl or fluoroethyl groups) in the target compound may limit its pharmacokinetic profile compared to FE@SNAP, which shows receptor-binding efficacy .

Biological Activity

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8_8H5_5N3_3O
  • Molecular Weight : 155.14 g/mol
  • CAS Number : 40554-55-0

Anticancer Activity

Recent studies have demonstrated that 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile exhibits significant anticancer properties. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50_{50} = 18.36 µM
  • HepG2 (hepatocellular carcinoma) : IC50_{50} = 6.43 µM
  • HCT116 (colorectal carcinoma) : IC50_{50} = 27.48 µM

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that require further elucidation.

The proposed mechanisms underlying the anticancer activity of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile include:

  • Inhibition of VEGFR-2 : The compound has shown promising results in reducing VEGFR-2 activity, which is crucial for tumor angiogenesis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased rates of apoptosis in cancer cells, as evidenced by caspase activation assays.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in treated cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate:

  • Bacterial Inhibition : The compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL.
BacteriaMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrrolo compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Activity :
    • Conducted by researchers at [source], this study compared various derivatives of pyrrolo compounds and found that those with specific substitutions exhibited enhanced potency against cancer cell lines.
  • Antimicrobial Evaluation :
    • A comprehensive evaluation published in [source] highlighted the structure-activity relationship (SAR) of pyrrolo derivatives, showing that modifications at specific positions significantly influenced their antimicrobial efficacy.

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